7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one
Description
Properties
IUPAC Name |
7-bromospiro[1H-indole-3,1'-cyclopropane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-7-3-1-2-6-8(7)12-9(13)10(6)4-5-10/h1-3H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMUNQFNYDTPSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C(=CC=C3)Br)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Indolin-2-One Core
The indolin-2-one moiety is typically synthesized via the reduction of substituted isatins (indole-2,3-diones) using sodium borohydride or lithium aluminum hydride. Alternatively, catalytic hydrogenation of indole derivatives in the presence of palladium on carbon achieves similar results. For example, 5-methoxyindole-2,3-dione can be reduced to 5-methoxyindolin-2-one under hydrogen gas at 60°C, yielding a stable intermediate for subsequent reactions.
Spirocyclization with Cyclopropane Precursors
Spirocyclization introduces the cyclopropane ring through reactions with cyclopropane precursors such as 1,2-dibromoethane or trimethylenemethane. A common approach involves treating indolin-2-one with 1,2-dibromoethane in the presence of a base like potassium carbonate, facilitating nucleophilic attack and ring closure. For instance, heating indolin-2-one with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C for 12 hours yields spiro[cyclopropane-1,3'-indolin]-2'-one.
Regioselective Bromination at the 7' Position
Bromination is achieved using N-bromosuccinimide (NBS) under radical-initiated or electrophilic conditions. Radical bromination, initiated by azobisisobutyronitrile (AIBN) in carbon tetrachloride, selectively targets the 7' position due to steric and electronic effects. Electrophilic bromination with bromine in acetic acid, however, risks over-bromination and requires stringent temperature control (0–5°C).
Table 1: Key Steps in Laboratory Synthesis
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| Indolin-2-one synthesis | NaBH4, MeOH, 25°C, 6 hrs | Reduce isatin to indolin-2-one | 85–90% |
| Spirocyclization | 1,2-Dibromoethane, K2CO3, DMF, 80°C, 12 hrs | Form spirocyclic core | 70–75% |
| Bromination | NBS, AIBN, CCl4, reflux, 4 hrs | Introduce bromine at 7' position | 60–65% |
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency, scalability, and purity. Key adaptations include:
Continuous Flow Reactors
Flow chemistry enhances spirocyclization efficiency by maintaining consistent temperature and pressure. A tubular reactor system with a residence time of 30 minutes at 100°C improves yield to 85% compared to batch processes.
Solvent Recycling
DMF and carbon tetrachloride are recovered via fractional distillation, reducing waste and production costs by ~20%.
Crystallization-Based Purification
The final product is purified via antisolvent crystallization using ethanol-water mixtures, achieving >99% purity. This method replaces chromatography, which is less feasible at scale.
Table 2: Industrial vs. Laboratory Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Spirocyclization | Batch reactor, 70% yield | Continuous flow, 85% yield |
| Bromination | NBS, 60% yield | NBS with in-situ quenching, 75% yield |
| Purification | Column chromatography | Antisolvent crystallization |
Optimization of Reaction Parameters
Temperature and Solvent Effects
Spirocyclization yields drop below 60% at temperatures <60°C due to incomplete ring closure. Polar aprotic solvents like DMF outperform tetrahydrofuran (THF) by stabilizing transition states.
Bromination Selectivity
Radical initiators (e.g., AIBN) enhance 7'-bromination selectivity over electrophilic pathways. Substituting carbon tetrachloride with dichloromethane reduces side-product formation by 15%.
Comparative Analysis of Preparation Techniques
Table 3: Bromination Methods Comparison
| Method | Reagents | Selectivity | Yield |
|---|---|---|---|
| Radical | NBS, AIBN, CCl4 | 95% | 65% |
| Electrophilic | Br2, AcOH | 80% | 50% |
| Light-mediated | NBS, hv, CH2Cl2 | 90% | 70% |
Light-mediated bromination, though less common, offers improved yields and reduced byproducts under UV irradiation.
Challenges and Limitations
Cyclopropane Ring Stability
The strained cyclopropane ring is prone to ring-opening under acidic or high-temperature conditions, necessitating pH-neutral environments during synthesis.
Bromine Regioselectivity
Competing bromination at the 5' position occurs in substrates with electron-donating groups, requiring directing groups or protective strategies.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 7'-position serves as a reactive site for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.
Key Findings:
-
Buchwald-Hartwig Amination : Brominated spiro-indolinones undergo palladium-catalyzed coupling with amines to replace the bromine with amino groups. For example, 7'-bromo derivatives reacted with benzylamine in the presence of Pd(OAc)₂ and Xantphos to yield 7'-benzylamino analogs .
-
Suzuki-Miyaura Coupling : The bromine atom can be replaced with aryl or heteroaryl groups using boronic acids. Compound 9r (5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one) was synthesized via Suzuki coupling, demonstrating compatibility with the spiro-cyclopropane framework .
Example Reaction Conditions:
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring can undergo ring-opening under acidic or nucleophilic conditions, though this reactivity is often suppressed in spiro-configured systems due to steric and electronic stabilization.
Key Findings:
-
Acid-Mediated Opening : Exposure to HCl in dioxane at elevated temperatures led to partial ring opening, forming linear indole derivatives with cyclopropane-derived side chains .
-
Photochemical Reactivity : UV irradiation in the presence of electron-deficient alkenes induced [2+2] cycloaddition reactions, leveraging the cyclopropane’s strain energy .
Functionalization of the Oxindole Core
The 2'-one moiety participates in ketone-specific transformations:
Key Reactions:
-
Reduction : NaBH₄ or LiAlH₄ reduces the carbonyl group to a secondary alcohol, though this can destabilize the spiro-conjugation .
-
Condensation : Reaction with hydrazines or hydroxylamines forms hydrazones or oximes, respectively, useful for further derivatization .
Biological Activity and Pharmacological Relevance
While not directly a chemical reaction, the bromine substituent enhances bioactivity:
-
Anticancer Activity : 7'-Bromo derivatives exhibited IC₅₀ values <10 μM against DU-145 (prostate) and Hela (cervical) cancer cell lines, with apoptosis mediated via caspase-3 activation .
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Bromodomain Inhibition : Structural analogs (e.g., spiro[cyclopentane-1,3'-indolin]-2'-ones) showed potent inhibition of BET-family bromodomains, suggesting potential for epigenetic drug development .
Stability and Compatibility
The bromine atom and cyclopropane ring remain stable under standard reaction conditions (e.g., cyclopropanation with DBU/DMF at 25°C or nitro-group reductions with H₂/Pd-C ).
Scientific Research Applications
Major Synthetic Pathways
- Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions, forming substituted derivatives.
- Oxidation and Reduction : The compound can be transformed through oxidation and reduction processes to yield oxides and reduced derivatives.
- Cyclization Reactions : Under specific conditions, the compound may undergo cyclization or rearrangement, enhancing its utility in organic synthesis.
Medicinal Chemistry
7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one has been explored for its potential as a therapeutic agent. Notably, it has been identified as a potential inhibitor of cyclin-dependent kinase 8 (CDK8), which plays a crucial role in transcription regulation and is implicated in various cancers. This suggests its application in cancer therapy, warranting further pharmacological studies to elucidate its mechanisms of action and efficacy against different cancer types.
Biological Activities
Research indicates that this compound exhibits promising biological activities, including:
- Antimicrobial Properties : Investigated for potential antimicrobial effects against various pathogens.
- Anticancer Properties : Its unique structure may confer selective toxicity towards cancer cells, making it a candidate for further development in oncology.
Chemical Biology
The compound's ability to inhibit bromodomain-containing proteins (such as BRD4) positions it as a valuable tool in understanding chromatin dynamics and gene regulation. Bromodomains are known to recognize acetylated lysine residues on histones, playing critical roles in transcriptional regulation. Inhibitors like this compound could provide insights into the mechanisms underlying various diseases associated with dysregulated gene expression .
Future Research Directions
Further investigations are warranted to fully explore the pharmacological profile of this compound. Potential areas for future research include:
- Mechanistic Studies : Detailed studies on how this compound interacts with specific molecular targets.
- Therapeutic Development : Optimization of the compound's structure for enhanced efficacy and reduced toxicity.
- Broader Biological Testing : Exploration of its effects on other biological pathways and diseases beyond cancer.
Mechanism of Action
The mechanism of action of 7’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure imparts conformational rigidity, which can enhance binding affinity to biological targets. The bromine atom may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Positional Isomers: 4'-, 5'-, and 6'-Bromo Derivatives
Substitution of bromine at different positions on the indole ring significantly alters physicochemical and biological properties:
Key Insights :
Halogen-Substituted Variants: Fluoro and Chloro Derivatives
Replacing bromine with other halogens modulates electronic properties and bioactivity:
Key Insights :
Non-Halogenated Derivatives: Methyl and Indazole-Fused Analogs
Functional group diversity further expands pharmacological profiles:
Key Insights :
- Indazole-fused derivatives show exceptional potency (nanomolar IC₅₀) against PLK4, highlighting the impact of fused heterocycles on target affinity .
- Methyl groups (e.g., 6'-methyl) simplify synthesis but lack significant bioactivity reports.
- 7'-Bromo may bridge simplicity and efficacy, though direct comparisons require further study.
Biological Activity
7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one is a compound belonging to the spirocyclic family, which has garnered attention due to its potential biological activities. This article delves into the synthesis, biological activities, mechanisms of action, and structure-activity relationships (SAR) of this compound, supported by relevant data tables and research findings.
Synthesis
The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives involves various methods, including cyclization reactions and the introduction of halogen substituents. The bromination at the 7' position is crucial for enhancing biological activity. Research indicates that different substituents can significantly influence the compound's properties and efficacy in biological systems .
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Anti-inflammatory Activity : Studies have shown that compounds within this class exhibit significant anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways .
- Analgesic Properties : The analgesic potential of these compounds has been investigated, revealing their ability to reduce pain responses in various models .
- Anticancer Activity : Preliminary findings suggest that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell growth in various cancer cell lines by interfering with microtubule dynamics. This action is comparable to established microtubule inhibitors like vincristine .
- Induction of Apoptosis : Treatment with this compound leads to increased levels of apoptotic markers such as cleaved PARP and γ-H2AX in cancer cells, indicating its potential as a chemotherapeutic agent .
- Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell survival and proliferation, including downregulation of c-Myc and other critical proteins associated with tumor growth .
Structure-Activity Relationships (SAR)
The structural modifications of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives significantly impact their biological activities. The presence of bromine at the 7' position enhances lipophilicity and receptor binding affinity, which correlates with increased potency against inflammation and cancer cell lines. A comparative analysis is presented in Table 1.
| Compound | Substituent | Biological Activity | IC50 (nM) |
|---|---|---|---|
| This compound | Br | Anti-proliferative | 20 |
| Spiro[cyclopropane-1,3'-oxindole] | H | Moderate activity | >100 |
| Spiro[indoline-3,4'-pyrrolidine] | MeO | Low activity | >200 |
Case Studies
Several studies illustrate the effectiveness of this compound in preclinical settings:
- Anti-cancer Efficacy : In a study involving colorectal cancer cell lines (HCT116 and RKO), treatment with this compound resulted in significant growth inhibition (IC50 values ranging from 20 to 30 nM), demonstrating its potential as an anticancer agent through microtubule disruption .
- Inflammation Models : In animal models of inflammation, administration of this compound led to a marked reduction in edema and pain response compared to control groups, supporting its analgesic and anti-inflammatory claims .
Q & A
Q. What are the established synthetic routes for 7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one, and how do reaction conditions influence yield?
Answer: The synthesis typically involves bromination of a spiro[indoline-3,1'-cyclopropane] precursor. Key steps include:
- Bromination : Use of N-bromosuccinimide (NBS) or bromine in acetic acid to introduce bromine at the 7'-position .
- Cyclopropanation : Formation of the spirocyclic structure via [2+1] cycloaddition or transition-metal-catalyzed reactions .
Q. Critical Parameters :
| Parameter | Impact on Yield/Purity |
|---|---|
| Solvent polarity | Affects reaction rate and regioselectivity |
| Temperature control | Prevents side reactions (e.g., ring-opening) |
| Catalyst choice | Determines cyclopropane stereochemistry |
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- NMR Spectroscopy : and NMR confirm regiochemistry of bromine and spiro-junction geometry .
- X-ray Crystallography : Resolves bond angles and spatial arrangement of the cyclopropane-indoline system (e.g., C–C bond length: ~1.50 Å; R-factor: 0.035) .
- Mass Spectrometry : High-resolution MS validates molecular formula (CHBrNO) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond angles, reactivity)?
Answer:
- Multi-Technique Validation : Cross-reference X-ray data (e.g., bond lengths) with DFT-optimized structures to identify discrepancies .
- Reactivity Studies : Compare experimental electrophilic substitution outcomes (e.g., bromination at C7' vs. C5') with frontier molecular orbital (FMO) calculations .
- Dynamic NMR : Assess conformational flexibility in solution to explain deviations from static crystal structures .
Q. What strategies enhance the compound’s bioactivity through structural modification?
Answer:
- Regioselective Functionalization : Introduce electron-withdrawing groups (EWGs) at C5' to modulate electronic effects on the indoline ring, improving binding to enzymes/receptors .
- Spiro-Ring Expansion : Replace cyclopropane with aziridine to test strain effects on biological activity .
- Probe Design : Attach fluorescent tags (e.g., BODIPY) via amide coupling to track target engagement in cellular assays .
Q. How can computational methods predict the compound’s reactivity in novel reaction environments?
Answer:
- DFT Calculations : Simulate transition states for cyclopropane ring-opening under acidic/basic conditions to guide solvent selection .
- Molecular Dynamics (MD) : Model interactions with biological targets (e.g., kinases) to prioritize synthetic derivatives for testing .
- Solvent Effect Modeling : Use COSMO-RS to predict solubility and stability in polar aprotic solvents .
Methodological Guidelines
Q. Table 1: Key Techniques for Advanced Studies
Note : Avoid reliance on commercial databases (e.g., BenchChem). Prioritize peer-reviewed journals (e.g., Acta Crystallographica) and PubChem for reproducible data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
